molecular formula C17H12Cl2N4O B2710485 3-(4-chlorophenyl)-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1284275-59-7

3-(4-chlorophenyl)-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B2710485
CAS No.: 1284275-59-7
M. Wt: 359.21
InChI Key: HWTOLCZNMSJLMI-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide (CAS No. 1284275-59-7) is a pyrazole-based carbohydrazide derivative featuring dual 4-chlorophenyl groups. The core structure consists of a pyrazole ring substituted at position 3 with a 4-chlorophenyl moiety and a hydrazone group at position 5, which is further functionalized with a 4-chlorobenzylidene substituent . The compound’s synthesis typically involves condensation of pyrazole-5-carbohydrazide with 4-chlorobenzaldehyde under acidic conditions, a method analogous to related hydrazone derivatives .

Properties

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4O/c18-13-5-1-11(2-6-13)10-20-23-17(24)16-9-15(21-22-16)12-3-7-14(19)8-4-12/h1-10H,(H,21,22)(H,23,24)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTOLCZNMSJLMI-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N’-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out under reflux conditions in the presence of an acid catalyst.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through a substitution reaction, where the pyrazole ring reacts with chlorobenzene derivatives in the presence of a base such as potassium carbonate.

    Formation of the Carbohydrazide Moiety: The final step involves the reaction of the pyrazole derivative with an appropriate aldehyde or ketone to form the carbohydrazide moiety. This reaction is typically carried out under mild conditions using a solvent such as ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N’-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

3-(4-chlorophenyl)-N’-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N’-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Key structural analogs differ in substituents on the pyrazole ring and the hydrazone moiety, influencing electronic properties and bioactivity:

Compound Name Substituents on Pyrazole/Hydrazone Key Features Biological Activity/Findings Reference
(E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-NO-(5-chloro-2-hydroxyphenyl ethylidene) derivative 4-tert-butylbenzyl (pyrazole), 5-chloro-2-hydroxyphenyl Electron-withdrawing Cl and OH groups enhance polarity and apoptosis induction IC₅₀ = 12.5 µM against A549 lung cancer cells; induces caspase-mediated apoptosis
3-(4-Chlorophenyl)-N′-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide 4-nitrophenyl (hydrazone) Nitro group increases electron-withdrawing effects and reactivity Not explicitly reported; similar analogs show enhanced antimicrobial activity
3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N′-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide 4-(4-chlorobenzyloxy)phenyl (pyrazole), 2-hydroxyphenyl Hydroxyl group improves solubility via H-bonding; chlorobenzyloxy adds bulk Potential anti-inflammatory activity (analogous to NSAIDs)
N′-[(E)-1-(4-chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide Thiophen-2-yl (pyrazole), 4-chlorophenylethylidene Thienyl group introduces sulfur-mediated interactions (e.g., with metal ions) Metal complexation potential for enhanced cytotoxicity
(E)-N-(4-chlorobenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide Furan-2-yl (pyrazole) Furan enhances π-π stacking with biological targets; lower molecular weight Predicted pKa = 11.22; moderate solubility (density = 1.42 g/cm³)
Key Observations:
  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) groups enhance reactivity and binding to electron-rich biological targets (e.g., DNA or enzyme active sites) but may increase toxicity .
  • Electron-Donating Groups (EDGs) : Hydroxyl (-OH) and methoxy (-OCH₃) groups improve solubility but reduce membrane permeability .
  • Heterocyclic Substituents : Thienyl and furanyl groups introduce heteroatoms (S, O) that facilitate metal coordination and π-π interactions, broadening pharmacological applications .

Physicochemical and Computational Insights

  • Solubility and Stability : Hydroxyl-containing derivatives (e.g., ) show higher solubility in polar solvents, while nitro-substituted analogs may face stability issues under reducing conditions .
  • DFT Studies : Computational analyses () reveal that solvent effects (e.g., DMSO vs. vacuum) significantly influence energy barriers for E/Z isomerization, impacting compound stability and reactivity .
  • Acidity and Reactivity : The furan-containing analog () has a predicted pKa of 11.22, indicating moderate basicity suitable for protonation in physiological environments .

Biological Activity

3-(4-chlorophenyl)-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by various studies and data tables.

  • Molecular Formula : C17H13ClN4O3
  • Molecular Weight : 356.76 g/mol
  • CAS Number : 1285612-64-7

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The growth inhibition concentrations (IC50) for these cell lines have been reported as follows:

Cell Line IC50 (µM) Reference
MCF73.79
A54926.00
NCI-H4600.95

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In a study comparing various derivatives, it was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 significantly:

Compound TNF-α Inhibition (%) IL-6 Inhibition (%) Concentration (µM)
3-(4-chlorophenyl)-...61 - 8576 - 9310
Dexamethasone (Control)76861

This suggests that it could be a promising candidate for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against several bacterial strains. It demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported as follows:

Bacterial Strain MIC (µg/mL) Reference
E. coli40
Staphylococcus aureus30
Bacillus subtilis25

These results indicate that the compound can serve as a potential antimicrobial agent.

Case Studies

  • Antitumor Efficacy in Vivo
    • A study involving the administration of the compound in mice models showed a reduction in tumor size and improved survival rates compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis in tumor cells.
  • Inflammation Model
    • In carrageenan-induced paw edema models, the compound exhibited significant anti-inflammatory effects comparable to standard drugs like ibuprofen, confirming its potential for therapeutic applications in inflammatory conditions.

Q & A

Q. What are the established synthetic routes for preparing 3-(4-chlorophenyl)-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The compound is synthesized via a multi-step process starting with cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives to form the pyrazole core. Subsequent hydrazide formation involves condensation with 4-chlorobenzaldehyde under reflux in ethanol. Key optimization steps include:

  • Temperature control : Maintaining reflux at 80–90°C during hydrazone formation to avoid side reactions .
  • Catalyst use : Phosphorus oxychloride (POCl₃) enhances cyclization efficiency in anhydrous conditions .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7 v/v) yields >85% purity .

Q. What spectroscopic techniques (e.g., FT-IR, NMR, UV-Vis) are most effective for characterizing this compound, and what key spectral signatures confirm its structure?

Methodological Answer:

  • FT-IR : A strong absorption band at ~1630–1650 cm⁻¹ confirms the C=N stretch of the hydrazone moiety. The N-H stretch appears at ~3200 cm⁻¹ .
  • ¹H NMR : Key signals include a singlet at δ 8.3–8.5 ppm (hydrazone CH=N) and aromatic protons at δ 7.2–7.8 ppm (split into multiplets due to 4-chlorophenyl groups) .
  • ¹³C NMR : Peaks at ~150 ppm (C=N) and ~125–140 ppm (aromatic carbons) validate the structure .
  • UV-Vis : A λmax at 280–290 nm (π→π* transition) correlates with the conjugated hydrazone system .

Advanced Research Questions

Q. How do computational methods like DFT calculations aid in understanding the electronic structure and reactivity of this compound, and what molecular properties can be derived from these studies?

Methodological Answer: DFT studies (B3LYP/6-311G** basis set) reveal:

  • Frontier Molecular Orbitals (FMOs) : A small HOMO-LUMO gap (~3.5 eV) indicates high reactivity, with HOMO localized on the hydrazone moiety and LUMO on the pyrazole ring .
  • Electrostatic Potential (ESP) Maps : Negative charge density on the carbonyl oxygen and hydrazone nitrogen suggests nucleophilic attack sites .
  • Thermodynamic Stability : Gibbs free energy (ΔG) calculations confirm the E-configuration of the hydrazone is more stable than Z by ~12 kcal/mol .

Q. What strategies are employed in molecular docking studies to evaluate the binding affinity of this compound with biological targets such as carbonic anhydrases or prostaglandin synthases?

Methodological Answer:

  • Target Selection : Crystal structures of human carbonic anhydrase IX (PDB: 3IAI) and prostaglandin G/H synthase (PDB: 6COX) are used for docking .
  • Docking Software : AutoDock Vina or Schrödinger Suite (Glide) with OPLS-AA force field.
  • Key Interactions :
    • Hydrogen bonding between the pyrazole N-H and Thr199 (carbonic anhydrase IX) .
    • π-π stacking of chlorophenyl groups with Tyr385 in prostaglandin synthase .
  • Validation : Binding energies < −7.0 kcal/mol indicate strong inhibition potential .

Q. How can structural contradictions in crystallographic data (e.g., bond lengths, angles) be resolved when analyzing polymorphs of this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Compare experimental data (e.g., monoclinic P21/c space group, a=9.0032 Å, β=92.003°) with computational models .
  • Rietveld Refinement : Adjust thermal parameters and occupancy factors to resolve discrepancies in C-Cl bond lengths (1.72–1.74 Å vs. DFT-predicted 1.70 Å) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Cl···H contacts at 2.8–3.0 Å) to explain packing variations .

Q. What experimental and computational approaches are used to analyze the compound’s anticonvulsant activity, and how do conflicting results from MES (maximal electroshock) vs. PTZ (pentylenetetrazol) models inform mechanism hypotheses?

Methodological Answer:

  • In Vivo Models :
    • MES Test : ED50 values < 30 mg/kg suggest sodium channel modulation .
    • PTZ Test : Lack of activity (ED50 > 100 mg/kg) implies GABAergic pathways are not primary targets .
  • In Silico ADMET Prediction : High blood-brain barrier permeability (logBB > 0.3) supports CNS activity but conflicts with PTZ data, suggesting off-target effects .
  • Contradiction Resolution : Patch-clamp electrophysiology clarifies selective Nav1.2 inhibition over GABAA receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.